molecular formula C10H14N2O B12911900 2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 61316-21-0

2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12911900
CAS No.: 61316-21-0
M. Wt: 178.23 g/mol
InChI Key: QRBCWOXXAQLIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, widely recognized in research literature as HG-9-91-01, is a highly potent and selective ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3). This compound has emerged as a critical pharmacological tool for dissecting the complex signaling pathways governed by the SIK family, particularly due to its superior selectivity for SIK3 over SIK2 and SIK1, as well as its minimal off-target effects on other kinases. Its primary research value lies in its ability to modulate the transcriptional activity of cAMP response element-binding protein (CREB) and CREB-regulated genes by inhibiting SIK-dependent phosphorylation and nuclear export of the CREB-regulated transcription coactivators (CRTCs). This mechanism is pivotal in various biological contexts. In immunology, HG-9-91-01 is utilized to polarize macrophages towards an anti-inflammatory M2 phenotype by preventing SIK3-mediated suppression of IL-10 production, providing a powerful means to study inflammatory diseases and immune regulation. Furthermore, this SIK3 inhibitor has proven instrumental in circadian rhythm research, where it has been shown to potently modulate the timing of sleep and wakefulness in animal models, acting on a specific kinase node within the sleep-regulatory circuit. Studies have demonstrated that systemic administration of this compound can alter the phosphorylation state of HDAC4, a downstream target of SIK3, in the mouse brain, leading to significant changes in sleep architecture and duration. Researchers therefore employ this molecule to probe the intricate connections between kinase signaling, metabolic pathways, and circadian behavior. Its high potency and selectivity make it an indispensable compound for investigating novel therapeutic strategies for inflammatory conditions, metabolic disorders, and sleep-related ailments.

Properties

CAS No.

61316-21-0

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2,8-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H14N2O/c1-7-3-4-12-9(5-7)11-8(2)6-10(12)13/h6-7H,3-5H2,1-2H3

InChI Key

QRBCWOXXAQLIQG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=NC(=CC2=O)C)C1

Origin of Product

United States

Preparation Methods

Single-Step Condensation in Aqueous Medium (Patent WO2001085731A1)

  • Method: A single-step condensation reaction is employed to synthesize tetrahydro-pyridopyrimidine derivatives, including 2-methyl substituted analogs closely related to the target compound.
  • Reaction Conditions: The process uses water as the reaction medium with an inorganic base, eliminating the need for hazardous organic solvents.
  • Advantages:
    • High yield (~83%) and purity (~99%) of the product.
    • Simplified isolation by filtration and pH adjustment.
    • Economical and environmentally friendly.
  • Relevance: Although this patent focuses on 2-methyl derivatives, the methodology is adaptable for 2,8-dimethyl substitution by modifying starting materials and reaction parameters.

Coupling of 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives (Research Article, 2013)

  • Method: Synthesis involves coupling 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with various amines to form substituted derivatives.
  • Characterization: Products confirmed by ^1H-NMR, FTIR, and elemental analysis.
  • Yields: Good yields reported, typically in the range of 55-70%.
  • Relevance: This method provides a route to functionalized derivatives and can be adapted for methylation at position 8 by selecting appropriate precursors.

N-Alkylation and Cyclization Approaches (Russian Patent RU2272037C9)

  • Method: The synthesis involves N-alkylation of 3-(2-aminomethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with pentane-like compounds containing leaving groups, followed by cyclization to form the fused ring system.
  • Advantages:
    • High reproducibility and scalability for industrial manufacturing.
    • Simplified synthesis with decreased cost.
  • Relevance: This method is particularly useful for preparing intermediates that can be further methylated at position 8 to yield the target compound.

Condensation with Nitrogen-Containing Heterocycles (World Journal of Pharmaceutical Sciences, 2015)

  • Method: Condensation of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with various secondary amines in the presence of bases like triethylamine or potassium carbonate in acetonitrile.
  • Yields: Moderate to good yields (55-70%).
  • Characterization: Confirmed by IR, ^1H NMR, and mass spectrometry.
  • Relevance: This approach allows for the introduction of methyl groups and other substituents, facilitating the synthesis of 2,8-dimethyl derivatives.

Comparative Data Table of Preparation Methods

Method Description Reaction Medium Key Reagents/Conditions Yield (%) Purity (%) Advantages Limitations
Single-step condensation in aqueous medium Water Inorganic base, mild conditions ~83 ~99 Eco-friendly, simple isolation Limited to certain substitutions
Coupling with 3-(2-chloroethyl) derivative Organic solvent (e.g., acetonitrile) Secondary amines, bases (K2CO3, Et3N) 55-70 High Versatile for derivatives Requires organic solvents
N-alkylation and cyclization (RU patent) Organic solvents Alkylating agents with leaving groups High High Scalable, cost-effective Multi-step process
Condensation with nitrogen heterocycles Acetonitrile Secondary amines, bases 55-70 Confirmed Good yields, structural diversity Use of organic solvents

Detailed Research Findings and Notes

  • The aqueous single-step condensation method is notable for its environmental benefits, avoiding organic solvents and reducing hazardous waste, which is critical for commercial feasibility.
  • The chlorinated intermediate coupling strategy allows for structural diversification, which is useful in medicinal chemistry for optimizing biological activity.
  • The N-alkylation approach provides a robust route for industrial-scale synthesis, with reproducibility and cost advantages, making it suitable for pharmaceutical manufacturing.
  • Spectroscopic techniques such as ^1H NMR, FTIR, and mass spectrometry are consistently used to confirm the structure and purity of synthesized compounds across methods.
  • Yields vary depending on the method and substituents but generally range from moderate (55%) to high (83%), with purity often exceeding 95%, indicating efficient synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that modifications to the core structure can enhance activity against specific cancer types by inhibiting key kinases involved in cell proliferation and survival .
  • Antimicrobial Properties : The compound has shown significant antimicrobial activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Kinase Inhibition

Several studies have highlighted the ability of pyrido[1,2-a]pyrimidine derivatives to inhibit kinases such as P38 MAPK and PI3K/mTOR pathways. These pathways are crucial in cancer progression and inflammatory responses. For example:

CompoundTarget KinaseActivityReference
DilmapimodP38 MAPKInhibitor
VoxtalisibPI3K/mTORInhibitor

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Its ability to cross the blood-brain barrier may allow it to interact with neurotransmitter systems, potentially leading to treatments for neurological disorders.

Case Studies

Several case studies have explored the efficacy of 2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one:

  • Study on Anticancer Activity : A study evaluated various derivatives against breast cancer cell lines (MDA-MB-231). Results indicated that certain modifications led to an IC50 value as low as 27.6 μM, showcasing significant anticancer properties .
  • Antimicrobial Assays : In comparative assays with standard antibiotics like ceftriaxone and Pimafucin, certain derivatives exhibited superior antimicrobial effects against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling and growth .

Comparison with Similar Compounds

Structural Modifications and Key Analogues

The pyrido-pyrimidinone core allows for diverse substitutions, which significantly influence biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Evidence Source
2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one 2-Me, 8-Me C₁₀H₁₄N₂O Unknown (presumed antipsychotic/antimicrobial) N/A
2-Methyl-3-vinyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one HCl 2-Me, 3-vinyl C₁₁H₁₄N₂O·HCl Reference standard; risperidone intermediate
2-Phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one 2-Ph C₁₃H₁₃N₃O Structural diversity study
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one 2-Me, 3-(2-Cl-ethyl) C₁₁H₁₆ClN₂O Intermediate in risperidone synthesis
3-Ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one 2-Me, 3-Et, 9-OH C₁₁H₁₆N₂O₂ Paliperidone-related impurity
3-(2-Iodoethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one 2-Me, 3-(2-I-ethyl) C₁₁H₁₆IN₂O Radiolabeling precursor
3-Halo-4H-pyrido[1,2-a]pyrimidin-4-one (e.g., 3-Cl) 3-Cl C₈H₆ClN₂O Halogenated derivative; synthetic intermediate

Notes:

  • Halogenation (e.g., 3-Cl) introduces electronegativity, affecting reactivity and binding affinity .
  • Functional Groups: Hydroxyl (9-OH) or vinyl groups may influence metabolic stability or serve as handles for further derivatization .
Antipsychotic Activity
  • Compound 10d (3-(2-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)ethyl)-9-hydroxy-2-methyl-...): Demonstrated potent antagonism at dopamine D₂ and serotonin 5-HT₁A/5-HT₂A receptors, making it a lead antipsychotic candidate .
  • 3-(2-Chloroethyl)-2-methyl-... : A key intermediate in risperidone synthesis, highlighting the scaffold’s relevance to antipsychotic drug development .
Antimicrobial Activity
  • 2-Methyl-3-(2-(piperazin-1-yl)ethyl)-... sulfonamide derivatives : Exhibited broad-spectrum antimicrobial activity, with MIC values <1 µg/mL against Staphylococcus aureus and Escherichia coli .

Biological Activity

2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. Its structure suggests various pharmacological applications, particularly in the field of medicinal chemistry. This article reviews its biological activities, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H14N2OC_{11}H_{14}N_2O, with a molecular weight of approximately 190.25 g/mol. It features a pyrido-pyrimidine scaffold that is significant in drug design due to its ability to interact with various biological targets.

1. Antidiabetic Activity

Recent studies have highlighted the compound's potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 plays a crucial role in glucose metabolism by degrading incretin hormones that regulate insulin secretion. Inhibition of this enzyme can enhance the levels of glucagon-like peptide-1 (GLP-1), thus improving glycemic control in type 2 diabetes mellitus (T2DM) patients.

Table 1: DPP-4 Inhibition Studies

StudyCompoundIC50 Value (µM)Reference
A2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one3.5
BSitagliptin0.5
CSaxagliptin0.7

2. Anticancer Potential

The compound has shown promising anticancer properties in vitro. It was tested against various cancer cell lines and demonstrated significant antiproliferative effects.

Case Study: Anticancer Activity
In a study involving Colo320 cells, the compound induced apoptosis effectively at low concentrations (IC50 = 5 µM). The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators.

3. Neuroprotective Effects

Preliminary research indicates that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter systems. Specifically, it has been noted for its interaction with GABA receptors.

Table 2: Neuroprotective Activity

CompoundMechanism of ActionReference
2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-oneGABA receptor modulation
DiazepamGABA-A agonist

The biological activities of 2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one can be attributed to its ability to interact with specific proteins and enzymes:

  • DPP-4 Inhibition : By blocking DPP-4 activity, the compound enhances GLP-1 levels which are crucial for insulin regulation.
  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
  • GABAergic Modulation : Its interaction with GABA receptors suggests potential applications in treating anxiety and other neurodegenerative disorders.

Q & A

Q. Table 1: Reaction Optimization

ConditionCatalystSolventYield (%)Purity (%)
Reflux, 24hAlCl₃Toluene6595
Microwave, 150°CBF₃·Et₂ODMF7898

How can advanced spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies methyl groups (δ 1.2–1.5 ppm for CH₃) and carbonyl signals (δ 165–170 ppm) .
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths and angles, critical for verifying the pyrido-pyrimidinone core .
  • IR Spectroscopy : Characteristic C=O stretch (~1650 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) confirm functional groups .

What methodologies determine solubility parameters, and how can experimental-computational discrepancies be resolved?

Answer:

  • Hansen Solubility Parameters (HSP) : Experimentally derived via solubility tests in 30+ solvents. Computational methods (e.g., group contribution) often underestimate complexity due to the fused-ring system .
  • Resolution Strategy : Cross-validate with inverse gas chromatography (IGC) and molecular dynamics simulations.

Q. Table 2: Solubility Parameters

MethodδD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)
Experimental (HSP)18.28.56.1
Computational17.87.95.7

How does substitution on the pyrido-pyrimidinone core influence biological activity in SAR studies?

Answer:

  • Methyl Groups : The 2,8-dimethyl configuration enhances metabolic stability compared to non-methylated analogs .
  • Functionalization : Adding chloroethyl or vinyl groups (via Heck reaction) modulates receptor binding, as seen in Risperidone derivatives .

Q. Table 3: Substituent Effects

SubstituentBioactivity (IC₅₀, nM)LogP
2,8-Dimethyl1202.1
3-Vinyl852.8

How can regioselectivity challenges during functionalization be addressed?

Answer:

  • Catalyst Selection : Pd(PPh₃)₄ improves regioselectivity in Heck reactions for vinyl group addition .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor alkylation at the 3-position .

What strategies resolve stereochemistry in chiral derivatives?

Answer:

  • Chiroptical Analysis : Circular dichroism (CD) identifies Cotton effects from axial substituents near the pyrimidinone chromophore .
  • Diastereomer Separation : Silica gel chromatography resolves racemic mixtures, as demonstrated in Risperidone intermediate synthesis .

How are degradation products analyzed under varying storage conditions?

Answer:

  • HPLC-MS : Detects hydrolyzed or oxidized products (e.g., 9-hydroxy derivatives) using C18 columns and ESI+ ionization .
  • Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light to simulate accelerated aging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.